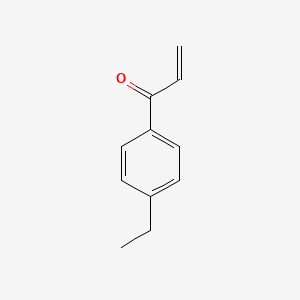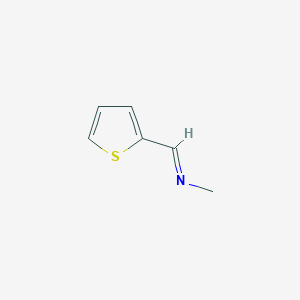
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methyl-4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.
化学反応の分析
Types of Reactions
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 5-Methyl-2-(3-methyl-4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds.
科学的研究の応用
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The pyrazolone ring can also participate in various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 3-Methyl-4-nitrophenol
- 2-Methyl-4-nitrophenol
- 4-Methyl-3-nitrophenol
Uniqueness
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrazolone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
648917-71-9 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
5-methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(3-4-10(7)14(16)17)13-11(15)6-8(2)12-13/h3-6,12H,1-2H3 |
InChIキー |
NJZCFLGTAFUZPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene](/img/structure/B8714333.png)






![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)

![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)


![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)

